molecular formula C9H9NO2S B2970576 Benzyl 2-amino-2-thioxoacetate CAS No. 69433-18-7

Benzyl 2-amino-2-thioxoacetate

Cat. No. B2970576
CAS RN: 69433-18-7
M. Wt: 195.24
InChI Key: IYJRARALPXEPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-amino-2-thioxoacetate is an organic compound with the molecular formula C9H9NO2S . It has a molecular weight of 195.24 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Benzyl 2-amino-2-thioxoacetate consists of a benzyl group attached to a 2-amino-2-thioxoacetate group . The SMILES representation of the molecule is C1=CC=C (C=C1)COC (=O)C (=S)N .


Physical And Chemical Properties Analysis

Benzyl 2-amino-2-thioxoacetate is stored sealed in dry conditions at 2-8°C . Its boiling point is not specified . As an amine, it has the ability to act as a weak organic base .

Scientific Research Applications

1. Blocker of Excitatory Amino Acid Transporters

Benzyl 2-amino-2-thioxoacetate derivatives, such as DL-threo-beta-Benzyloxyaspartate (DL-TBOA), are potent inhibitors of sodium-dependent glutamate/aspartate transporters. DL-TBOA has been shown to be a competitive blocker of glutamate transporters, useful for investigating the physiological roles of these transporters without significant effects on ionotropic or metabotropic glutamate receptors (Shimamoto et al., 1998).

2. Synthesis of Benzo[b]thiophene Derivatives

Benzyl 2-amino-2-thioxoacetate is involved in the synthesis of benzo[b]thiophene derivatives, which are significant due to their use as selective estrogen receptor modulators. These derivatives are usually synthesized by intramolecular cyclization, and the methodology for their synthesis involves aromatic nucleophilic substitution reactions and Heck-type coupling (David et al., 2005).

3. Synthesis of 1,2,4-Triazin-5(2H)-ones

The compound is used in the ultrasound-promoted cyclocondensation of N1-amino-N2-arylmethyl-guanidines with ethyl 2-amino-2-thioxoacetate to produce novel 3,6-diamino-substituted 1,2,4-triazin-5(2H)-ones. These compounds have shown potential for regioselective acylation, indicating potential applications in chemical synthesis and pharmaceutical research (Geffken & Köllner, 2010).

4. Corrosion Inhibitors for Carbon Steel

Benzyl 2-amino-2-thioxoacetate derivatives have been studied as corrosion inhibitors for carbon steel in acidic environments. Their corrosion inhibition efficiency was measured using various methods, demonstrating that these inhibitors offer stability and high inhibition efficiencies against steel corrosion (Hu et al., 2016).

5. Synthesis of Benzo[4,5] Thieno[2,3-d]pyrimidines

It's used in the synthesis of benzo[4,5]thieno[2,3-d]pyrimidines and their derivatives, which have been evaluated for various biological activities, including analgesic, antipyretic, anti-inflammatory, and cytostatic activities. This indicates the compound's relevance in medicinal chemistry for the development of potential therapeutic agents (Vega et al., 1991).

6. Synthesis of Antitumor Agents

The compound is involved in the synthesis of 1-(Arylidene)amino-2-thioxo-imidazolidine-4-ones, which have been investigated for their potential as anti-tumor agents. These compounds have shown significant cytotoxic effects against certain cancer cell lines, indicating their potential application in cancer research (Elhady, 2015).

properties

IUPAC Name

benzyl 2-amino-2-sulfanylideneacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c10-8(13)9(11)12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJRARALPXEPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-amino-2-thioxoacetate

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